molecular formula C10H7FN2O B442610 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 306936-57-2

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B442610
CAS RN: 306936-57-2
M. Wt: 190.17g/mol
InChI Key: CMXTUUXWJBLVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde” are not available, fluorinated pyrazoles, in general, play an important role in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Novel synthetic approaches to fluorinated pyrazoles have been analyzed in recent years, with a particular emphasis on reaction mechanisms .

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is used in synthesizing pyrazole compounds, contributing to crystal structure studies. For example, it has been combined with chalcones and hydrazine hydrate in the presence of aliphatic acids, leading to compounds characterized by X-ray single crystal structure determination (Loh et al., 2013).

  • Infrared Spectrum and Molecular Docking Study : The compound's molecular structure, vibrational frequencies, and vibrational assignments have been studied experimentally and theoretically. It shows potential in nonlinear optics and has been suggested to have phosphodiesterase inhibitory activity, indicating its role in medical applications (Mary et al., 2015).

  • Antimicrobial Activity : When reacted with chitosan to form Schiff bases, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi. These studies indicate its potential in creating new antimicrobial agents (Hamed et al., 2020).

  • Aza- and Diazaphenanthrene Derivatives Synthesis : It has been used in synthesizing new derivatives of benzoquinoline and other related compounds, highlighting its versatility in organic synthesis (Kozlov & Gusak, 2007).

  • Anti-inflammatory and Analgesic Properties : Pyrazole derivatives synthesized from this compound have been tested for anti-inflammatory and analgesic activities, suggesting its potential use in developing new drugs for pain and inflammation management (Selvam et al., 2011).

  • Drug Efficacy Determinations : It has been a part of the synthesis of novel pyrazole carbaldehyde derivatives, which were then evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. This research underscores its importance in drug discovery and development (Thangarasu et al., 2019).

  • Antioxidant and Anti-inflammatory Activities : Compounds synthesized using this chemical have shown significant antioxidant and anti-inflammatory activities, further supporting its role in medicinal chemistry (Sudha et al., 2021).

  • Anticonvulsant and Analgesic Studies : New pyrazole analogues synthesized from this compound have shown promising results in anticonvulsant and analgesic activities, contributing to neurological and pain management research (Viveka et al., 2015).

Future Directions

While specific future directions for “3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde” are not provided in the search results, the field of fluorinated pyrazoles is growing, with more than 50% of all contributions on the topic having been published in the last 5 years . This suggests that there is ongoing interest and potential for future developments in this area.

properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXTUUXWJBLVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345550
Record name 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306936-57-2
Record name 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Q & A

Q1: What is the significance of using 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in synthesizing aza- and diazaphenanthrene derivatives?

A1: While the provided abstracts don't delve into specific benefits, the use of this compound [, ] suggests its utility as a scaffold for building more complex molecules. Phenanthrene cores are important structural motifs found in various bioactive compounds. Introducing nitrogen atoms (creating aza- and diazaphenanthrenes) can significantly alter the molecules' properties, potentially leading to new pharmacological activities or improved drug-like characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.